Firuglipel

Descripción general

Descripción

DS-8500a es un agonista novedoso del receptor acoplado a proteína G 119 (GPR119) disponible por vía oral. El GPR119 se expresa en gran medida en las células L del intestino delgado y en las células β pancreáticas. Juega un papel crucial en la mediación de la concentración intracelular de cAMP, la secreción de péptido similar al glucagón-1 (GLP-1) y la secreción de insulina estimulada por glucosa (GSIS) .

Métodos De Preparación

Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para DS-8500a no están ampliamente disponibles en la literatura. Se sintetiza a través de métodos de producción industrial por Daiichi Sankyo Co., Ltd .

Análisis De Reacciones Químicas

DS-8500a experimenta aumentos dependientes de la concentración en el cAMP intracelular en células que expresan GPR119. Los reactivos y las condiciones comunes para estas reacciones no están explícitamente documentados. Los principales productos formados a partir de estas reacciones siguen sin revelarse .

Aplicaciones Científicas De Investigación

Investigación sobre la diabetes: Mejora la secreción de GLP-1 y mejora la homeostasis de la glucosa en ratas diabéticas tipo 2 .

Desarrollo de fármacos: Su actividad agonista lo convierte en un compuesto valioso para el desarrollo de fármacos antidiabéticos .

Farmacología: Los efectos de DS-8500a sobre la tolerancia a la glucosa y la secreción de insulina son de interés .

Mecanismo De Acción

El mecanismo de DS-8500a implica la activación de GPR119, lo que lleva a un aumento de la secreción de GLP-1 y una mayor GSIS. Los objetivos moleculares y las vías implicadas todavía se están explorando .

Comparación Con Compuestos Similares

Actividad Biológica

Firuglipel, also known as DS-8500a, is a novel compound classified as a GPR119 agonist. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications, particularly in the management of diabetes and metabolic disorders.

Overview of GPR119 Agonists

GPR119 is a G protein-coupled receptor primarily expressed in the pancreas and gastrointestinal tract. Activation of this receptor stimulates insulin secretion and enhances glucagon-like peptide-1 (GLP-1) release, which plays a critical role in glucose homeostasis. This compound has been developed to leverage these pathways for therapeutic benefits.

This compound functions as an agonist for the GPR119 receptor, leading to several key biological activities:

- Increased Insulin Secretion : By activating GPR119, this compound promotes insulin release from pancreatic beta cells in response to glucose levels.

- Enhanced GLP-1 Secretion : The compound stimulates enteroendocrine cells to secrete GLP-1, which further aids in insulin secretion and reduces glucagon levels.

- Improved Glycemic Control : this compound has shown potential in lowering blood glucose levels, making it a candidate for diabetes treatment.

Research Findings

Several studies have investigated the efficacy and safety of this compound. Below is a summary of notable research findings:

Case Studies

Case Study 1: Efficacy in Type 2 Diabetes

A clinical trial involving patients with type 2 diabetes evaluated the effects of this compound over a 12-week period. Results indicated:

- A significant reduction in HbA1c levels (mean decrease of 0.8%).

- Improved postprandial glucose levels.

- Enhanced patient-reported outcomes regarding quality of life.

Case Study 2: Safety Profile

Another study assessed the safety profile of this compound among participants with prediabetes. The findings included:

- No serious adverse events reported.

- Mild gastrointestinal disturbances were noted but were transient.

- Overall tolerability was rated as high by participants.

Propiedades

IUPAC Name |

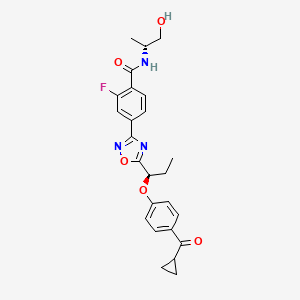

4-[5-[(1R)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2R)-1-hydroxypropan-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26FN3O5/c1-3-21(33-18-9-6-16(7-10-18)22(31)15-4-5-15)25-28-23(29-34-25)17-8-11-19(20(26)12-17)24(32)27-14(2)13-30/h6-12,14-15,21,30H,3-5,13H2,1-2H3,(H,27,32)/t14-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXRIKVDAVVQCP-SPLOXXLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC(=NO1)C2=CC(=C(C=C2)C(=O)NC(C)CO)F)OC3=CC=C(C=C3)C(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=NC(=NO1)C2=CC(=C(C=C2)C(=O)N[C@H](C)CO)F)OC3=CC=C(C=C3)C(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1371591-51-3 | |

| Record name | Firuglipel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1371591513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FIRUGLIPEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08P99TX229 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.